molecular formula C20H18N2O4S B1684099 HMN-176 CAS No. 173529-10-7

HMN-176

カタログ番号: B1684099
CAS番号: 173529-10-7
分子量: 382.4 g/mol
InChIキー: MYEJOKLXXLVMPR-STNHEDLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

HMN-176は、そのプロドラッグであるHMN-214から合成されます。調製には、以下の手順が含まれます。

工業生産方法

This compoundの工業生産には、HMN-214の大規模合成と、それに続く制御された代謝プロセスによるthis compoundへの変換が含まれます。 生産プロセスにより、最終生成物の高純度と高収率が保証されます .

化学反応の分析

Mechanisms of Action

HMN-176 exhibits a dual mechanism of action that contributes to its antitumor efficacy:

Cytotoxicity

This compound has demonstrated significant cytotoxic effects across various human tumor cell lines, including breast, ovarian, and non-small cell lung cancers. Its mean IC50 value is approximately 118 nM, indicating potent activity against these cancer types .

Inhibition of Drug Resistance

The compound also plays a crucial role in modulating drug resistance mechanisms:

  • MDR1 Expression Inhibition : this compound inhibits the expression of the MDR1 gene, which is associated with multidrug resistance in cancer cells. This inhibition occurs through interference with transcription factors such as NF-Y .

Interaction Studies

Research indicates that this compound can alter cellular environments to improve the effectiveness of other drugs:

Impact on Cellular Processes

Studies have noted that treatment with this compound leads to significant changes in cellular morphology and function:

  • Mitosis Interference : The compound inhibits mitosis by interfering with polo-like kinase-1 without significantly affecting tubulin polymerization .

Table 3: Effects on Cellular Morphology

Concentration (µM)Effect on Mitosis
0.025Inhibits aster formation
0.25Prevents spindle assembly
2.5Increases mitotic duration

作用機序

HMN-176は、複数のメカニズムを通じてその効果を発揮します。

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、その独自性を強調しています。

類似の化合物のリスト

  • シスプラチン
  • アドリアマイシン
  • エトポシド
  • タキソール
  • ビンクリスチン

生物活性

HMN-176 is a synthetic compound recognized for its potential as an antitumor agent, particularly in overcoming multidrug resistance in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.

This compound operates primarily through two distinct mechanisms:

  • Inhibition of Multidrug Resistance (MDR) : this compound has been shown to suppress the expression of the multidrug resistance gene (MDR1), which is often overexpressed in resistant cancer cell lines. Studies indicate that treatment with this compound results in a significant reduction in MDR1 mRNA and protein levels, thereby restoring sensitivity to conventional chemotherapeutics like Adriamycin .
  • Disruption of Centrosome Function : this compound is classified as a first-in-class anticentrosome drug that interferes with microtubule assembly during mitosis. It inhibits the formation of centrosome-nucleated microtubules, leading to abnormal spindle formation and subsequent cell cycle arrest at the G2/M phase . This disruption is crucial for its antiproliferative effects against various tumor cell lines.

Efficacy in Cancer Models

Research has demonstrated the effectiveness of this compound across several cancer types:

  • Ovarian Cancer : In a study involving K2 human ovarian cancer cells resistant to Adriamycin, this compound treatment significantly decreased the half-maximal inhibitory concentration (GI50) of Adriamycin by approximately 50% .
  • Breast Cancer : this compound exhibited activity against 75% of breast cancer specimens tested, with notable efficacy at concentrations as low as 1.0 µg/ml .
  • Non-Small Cell Lung Cancer : The compound showed effectiveness in 67% of non-small cell lung cancer specimens when treated with 10 µg/ml .

Table 1: Summary of this compound Efficacy Across Cancer Types

Cancer TypeSpecimens TestedResponse Rate (%)Effective Concentration (µg/ml)
Ovarian75710
Breast8751
Non-Small Cell Lung66710

Case Studies and Clinical Insights

Several studies have explored the clinical implications and safety profiles of this compound:

  • Cell Line Studies : In vitro studies using A2780 and A2780cp ovarian carcinoma cell lines revealed significant alterations in gene expression associated with drug resistance when exposed to this compound. Notably, there was an upregulation of the tissue inhibitor matrix metalloproteinases gene (TIMP), suggesting a potential mechanism for overcoming drug resistance .
  • Animal Models : In mouse xenograft models implanted with Adriamycin-resistant cells, oral administration of HMN-214 (the prodrug form) led to decreased MDR1 expression and enhanced sensitivity to chemotherapy .
  • Phase I Clinical Trials : Preliminary clinical trials have indicated tumor stabilization and reduced serum tumor markers in patients receiving HMN-214, highlighting its potential for further development in solid tumors .

特性

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEJOKLXXLVMPR-STNHEDLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173529-10-7
Record name HMN 176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HMN-176
Reactant of Route 2
HMN-176
Reactant of Route 3
HMN-176
Reactant of Route 4
Reactant of Route 4
HMN-176
Reactant of Route 5
HMN-176
Reactant of Route 6
HMN-176

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。